molecular formula C12H6Cl4 B1595503 2,3',5',6-Tetrachlorobiphenyl CAS No. 74338-23-1

2,3',5',6-Tetrachlorobiphenyl

Cat. No. B1595503
CAS RN: 74338-23-1
M. Wt: 292 g/mol
InChI Key: HDULUCZRGGWTMZ-UHFFFAOYSA-N
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Description

2,3’,5’,6-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .


Synthesis Analysis

The synthesis of 2,3’,5’,6-Tetrachlorobiphenyl involves various methods. One such method involves the use of sodium acetate and cis-nitrous acid in an arylation reaction, also known as the Gomberg-Bachman reaction .


Molecular Structure Analysis

The molecular formula of 2,3’,5’,6-Tetrachlorobiphenyl is C12H6Cl4, and its molecular weight is 291.99 g/mol . It belongs to the class of organic compounds known as polychlorinated biphenyls .


Physical And Chemical Properties Analysis

2,3’,5’,6-Tetrachlorobiphenyl is a solid substance. Its physical appearance is not determined, but it has a characteristic odor . The pH-value is not applicable as it’s not a solution .

Scientific Research Applications

1. Biodegradation by Microorganisms

Anaerobic microorganisms can metabolize 2,3,5,6-tetrachlorobiphenyl (2356-CB) to less chlorinated congeners. Van Dort and Bedard (1991) demonstrated that 2356-CB was dechlorinated to 25-CB, 26-CB, and 236-CB in methanogenic pond sediment, indicating potential for natural bioremediation processes in contaminated environments (Van Dort & Bedard, 1991).

2. Cometabolic Degradation

Cometabolic degradation of tetrachlorobiphenyls, including 2,3',5',6-tetrachlorobiphenyl, by specific microbial strains (e.g., Ralstonia sp. and Pseudomonas sp.) has been observed. These strains, identified from contaminated soils, can substantially metabolize these compounds in the presence of biphenyl supplementation, offering a strategy for bioremediation of contaminated sites (Adebusoye et al., 2008).

3. Arene Oxide Formation

Studies have identified the formation of arene oxides as metabolites of 2,5,2',5'-tetrachlorobiphenyl in rabbits. This finding is significant in understanding the metabolic pathways and potential toxicological impacts of tetrachlorobiphenyls, contributing to risk assessment and management strategies for these compounds (Gardner et al., 1973).

4. Chemical Synthesis and Modification

The chemical synthesis and modification of polychlorinated biphenyls (PCBs), including tetrachlorobiphenyls, are areas of active research. Processes such as decarboxylative elimination have been developed, offering methods for the preparation of PCB derivatives, which are crucial for analytical and environmental studies (Reich & Reich, 1990).

5. Quantum Chemical Studies

Density functional theory studies have been conducted to understand the properties of polychlorinated biphenyls, including tetrachlorobiphenyls. These studies provide insights into the ionization potentials, electron affinities, and structural properties of PCBs, contributing to the understanding of their environmental behavior and potential health impacts (Arulmozhiraja et al., 2002).

Safety And Hazards

When handling 2,3’,5’,6-Tetrachlorobiphenyl, avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

The detection of 2,3’,5’,6-Tetrachlorobiphenyl in the environment is significant for both environmental protection and human health . A highly sensitive aptamer sensor has been established for detecting environmental PCB72 . This work provides a new and effective method using an environmental aptamer sensor for rapid and sensitive PCB72 detection .

properties

IUPAC Name

1,3-dichloro-2-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDULUCZRGGWTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074220
Record name 2,3',5',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5',6-Tetrachlorobiphenyl

CAS RN

74338-23-1
Record name 2,3',5',6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5',6-Tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5',6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
537
Citations
TR Pulliam Holoman, MA Elberson… - Applied and …, 1998 - Am Soc Microbiol
Defined microbial communities were developed by combining selective enrichment with molecular monitoring of total community genes coding for 16S rRNAs (16S rDNAs) to identify …
Number of citations: 157 journals.asm.org
L Cutter, KR Sowers, HD May - Applied and environmental …, 1998 - Am Soc Microbiol
Bacterial enrichment cultures developed with Baltimore Harbor (BH) sediments were found to reductively dechlorinate 2,3,5,6-tetrachlorobiphenyl (2,3,5,6-CB) when incubated in a …
Number of citations: 113 journals.asm.org
M Goto, K Sugiura, M Hattori, T Miyagawa… - Chemosphere, 1974 - hero.epa.gov
The higher chlorinated biphenyl compounds, labeled 2, 3, 5, 6-tetrachlorobiphenyl (1336363) and 2, 3, 4, 5, 6-pentachlorobiphenyl were administered orally to the rat to determine their …
Number of citations: 31 hero.epa.gov
L Montgomery, TM Vogel - FEMS microbiology letters, 1992 - academic.oup.com
A phototrophic enrichment culture, using acetate as carbon source, reductively dechlorinated 2,3,5,6-tetrachlorobiphenyl, ortho chlorines were removed preferentially over meta …
Number of citations: 24 academic.oup.com
LA Cutter, JEM Watts, KR Sowers… - Environmental …, 2001 - Wiley Online Library
Anaerobic bacteria reductively dechlorinate polychlorinated biphenyls (PCBs) in aquatic sediments, but these microorganisms remain uncultured and, until now, unidentified. Through …
N Assaf-Anid, L Nies, TM Vogel - Applied and Environmental …, 1992 - Am Soc Microbiol
The polychlorinated biphenyl congener 2,3,4,5,6-pentachlorobiphenyl and hexachlorobenzene were reductively dechlorinated in an aqueous biomimetic model system containing …
Number of citations: 133 journals.asm.org
LD Palekar, KA Maruya, JE Kostka, J Wiegel - Chemosphere, 2003 - Elsevier
Estuarine sediments from a USEPA Superfund site in coastal Georgia were extensively contaminated with Aroclor 1268, a mixture of highly chlorinated polychlorinated biphenyls used …
Number of citations: 24 www.sciencedirect.com
DE Fennell, I Nijenhuis, SF Wilson… - … science & technology, 2004 - ACS Publications
Dehalococcoides ethenogenes strain 195 dechlorinates tetrachloroethene to vinyl chloride and ethene, and its genome has been found to contain up to 17 putative dehalogenase gene …
Number of citations: 421 pubs.acs.org
Q Wu, KR Sowers, HD May - Applied and Environmental …, 1998 - Am Soc Microbiol
Reductive dechlorination of Aroclor 1260 was investigated in anaerobic slurries of estuarine sediments from Baltimore Harbor (Baltimore, Md.). The sediment slurries were amended …
Number of citations: 86 journals.asm.org
HM Van Dort, DL Bedard - Applied and environmental …, 1991 - Am Soc Microbiol
We used gas chromatography-mass spectrometry to study the metabolic fate of 2,3,5,6-tetrachlorobiphenyl (2356-CB) (350 μM) incubated with unacclimated methanogenic pond …
Number of citations: 144 journals.asm.org

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